molecular formula C16H17NO B12831757 6-(tert-Butyl)dibenzo[b,d]furan-4-amine

6-(tert-Butyl)dibenzo[b,d]furan-4-amine

Cat. No.: B12831757
M. Wt: 239.31 g/mol
InChI Key: SSJCWACHGSSFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)dibenzo[b,d]furan-4-amine: is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. The tert-butyl group attached to the dibenzofuran core enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the amine group at the 4-position of the dibenzofuran core. This can be achieved through nucleophilic substitution reactions using suitable amine precursors.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and related compounds.

    Substitution Products: Various substituted dibenzofuran derivatives.

Scientific Research Applications

Chemistry: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine is used as a building block in organic synthesis

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-cancer agents, anti-inflammatory drugs, and other medicinal applications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine
  • 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan

Comparison: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine stands out due to its unique combination of a tert-butyl group and an amine group on the dibenzofuran core. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. The presence of the tert-butyl group enhances stability, while the amine group provides a site for further functionalization, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

6-tert-butyldibenzofuran-4-amine

InChI

InChI=1S/C16H17NO/c1-16(2,3)12-8-4-6-10-11-7-5-9-13(17)15(11)18-14(10)12/h4-9H,17H2,1-3H3

InChI Key

SSJCWACHGSSFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.